Diclofenac sodium is the sodium salt form of diclofenac, a benzene acetic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID). [] In scientific research, diclofenac sodium is frequently employed as a model drug, particularly in studies investigating drug delivery systems, due to its well-characterized properties and behavior. []
Diclofenac-13C6 sodium salt is a stable isotope-labeled derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is specifically designed for research purposes, allowing scientists to trace its metabolic pathways and interactions in biological systems. The incorporation of carbon-13 isotopes into the diclofenac molecule enhances the ability to study its pharmacokinetics and pharmacodynamics through advanced analytical techniques such as Isotope Ratio Mass Spectrometry.
Diclofenac-13C6 sodium salt is synthesized from diclofenac, which is classified as a nonsteroidal anti-inflammatory drug. The sodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various laboratory applications. The compound is typically available through specialized chemical suppliers and is used primarily in scientific research settings.
The synthesis of Diclofenac-13C6 sodium salt involves several key steps:
Industrial production follows similar synthetic routes but emphasizes efficiency and quality control, employing techniques such as high-performance liquid chromatography to ensure isotopic enrichment and purity .
Diclofenac-13C6 sodium salt has a molecular formula that includes six carbon atoms labeled with the stable isotope carbon-13. Its molecular weight is approximately 324.18 g/mol. The structural modifications due to isotopic labeling do not significantly alter the pharmacological properties compared to standard diclofenac .
Diclofenac-13C6 sodium salt can undergo various chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Controlled temperature |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogens (chlorine, bromine) | Controlled atmosphere |
Diclofenac-13C6 sodium salt functions primarily as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By binding to these enzymes, it inhibits the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation and pain.
The inhibition of COX enzymes disrupts prostaglandin synthesis, leading to reduced inflammation and pain signaling in tissues. Additionally, it may influence other pathways such as nitric oxide-cyclic GMP-potassium channel pathways .
The compound exhibits rapid oral absorption, allowing for effective therapeutic action against pain and inflammation. Its pharmacokinetic profile can be studied using isotope labeling techniques to track its distribution and metabolism in biological systems .
Diclofenac-13C6 sodium salt is stable under standard laboratory conditions but may degrade over time if not stored properly. It is incompatible with strong oxidizing agents.
Diclofenac-13C6 sodium salt has several significant applications in scientific research:
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive technique for confirming the molecular structure and isotopic labeling position in Diclofenac-¹³C₆ sodium salt. This isotopically labeled variant features ¹³C incorporation exclusively in the acetophenyl ring, replacing all six natural-abundance carbon atoms (¹²C). The ¹³C-NMR spectrum displays a characteristic absence of signals between δ 110–140 ppm for the native phenyl carbons, replaced by intensified peaks corresponding to the ¹³C-enriched positions. These enriched carbons exhibit distinct coupling patterns due to ¹³C-¹³C spin-spin interactions, which are absent in the unlabeled compound. The acetic acid moiety and dichlorophenyl ring retain typical ¹²C NMR signatures, confirming site-specific labeling [3] [7]. The sodium salt formation is further verified by a downfield shift in the carboxylic carbon resonance (δ ~175 ppm) compared to the protonated diclofenac form, consistent with carboxylate anion formation coordinated to Na⁺.
Table 1: Key ¹³C-NMR Spectral Features of Diclofenac-¹³C₆ Sodium Salt
Chemical Shift Range (δ ppm) | Assignment | Signal Characteristics |
---|---|---|
110–140 (intensified peaks) | Acetophenyl-¹³C₆ ring | ¹³C-¹³C coupling observed |
~175 | Carboxylate carbon | Downfield vs. acid form |
120–140 (unmodified) | Dichlorophenyl ring | Unlabeled carbon pattern |
The molecular formula of Diclofenac-¹³C₆ sodium salt is established as C₁₄H₁₀Cl₂¹³C₆NNaO₂, confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis [2] [6] [10]. HRMS yields an accurate mass of 323.019 g/mol for the unprotonated diclofenac-¹³C₆ anion (C₁₄H₁₀Cl₂¹³C₆NO₂⁻), while the sodium salt form (C₁₄H₁₀Cl₂¹³C₆NNaO₂) has a molecular weight of 324.086–324.18 g/mol, depending on hydration state [6] [7] [10]. This contrasts with the native diclofenac sodium salt (C₁₄H₁₀Cl₂NNaO₂, MW 318.13 g/mol). The +6 Da mass shift is diagnostic for ¹³C₆ labeling. Structural validation via SMILES notation (O=C(O[Na])C[¹³c]1[¹³cH][¹³cH][¹³cH][¹³cH][¹³c]1Nc2c(Cl)cccc2Cl
) and InChI key (PRLOWEIBESKIQR-IJYJQIEZSA-L
) further confirms atomic connectivity and isotopic distribution [1] [3]. The distinct mass difference enables unambiguous discrimination from unlabeled diclofenac in mass spectrometric assays, eliminating isotopic interference and enhancing quantitative precision.
Diclofenac sodium salts exhibit complex hydration behavior, significantly impacting their solid-state properties. Diclofenac-¹³C₆ sodium salt commonly exists as a hemi-nonahydrate (empirical formula: 2(C₁₄H₁₁Cl₂¹³C₆NO₂)·2Na⁺·9H₂O; MW 405.16 g/mol), characterized by water contents of 18–22% [5]. Single-crystal X-ray diffraction (SCXRD) studies reveal that hydrates form layered structures where Na⁺ ions coordinate with carboxylate oxygens and water molecules [8]. Dehydration occurs in distinct stages:
Table 3: Hydration States and Thermal Properties of Diclofenac-¹³C₆ Sodium Salt
Hydration State | Empirical Formula | Water Content | Melting Point/Decomposition | Key Crystallographic Features |
---|---|---|---|---|
Hemi-nonahydrate | 2(C₁₄H₁₁Cl₂¹³C₆NO₂)·2Na⁺·9H₂O | 18–22% | >275°C (dec.) | Layered structure; Na⁺ coordinated to H₂O and COO⁻ |
Hemi-heptahydrate (3.5H) | 2(C₁₄H₁₁Cl₂¹³C₆NO₂)·2Na⁺·7H₂O | ~15.5% | >275°C (dec.) | Retained layers after unbound H₂O loss |
Anhydrous | C₁₄H₁₀Cl₂¹³C₆NNaO₂ | 0% | >275°C (dec.) | Restructured lattice; needle morphology |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0